6,7-dimethoxy-1H-quinazolin-4-one
Overview
Description
6,7-Dimethoxy-1H-quinazolin-4-one is an organic compound with the molecular formula C10H10N2O3. It is a derivative of quinazolinone, characterized by the presence of two methoxy groups at the 6th and 7th positions of the quinazolinone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6,7-dimethoxy-1H-quinazolin-4-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a critical component in complex signaling networks, controlling cell survival, proliferation, and differentiation .
Mode of Action
This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the receptor and the subsequent signal transduction pathway . This leads to the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell cycle progression, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth .
Pharmacokinetics
, a drug with well-studied pharmacokinetics. Gefitinib is well absorbed after oral administration and is extensively distributed throughout the body. It is primarily metabolized by the liver, and both the parent drug and its metabolites are excreted in feces .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells . This can lead to the suppression of tumor growth .
Action Environment
The action of this compound, like other nitrogen-containing heterocyclic organic compounds, can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is known that this compound can influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation properties
Dosage Effects in Animal Models
The effects of 6,7-Dimethoxy-1H-quinazolin-4-one vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with certain enzymes or cofactors
Transport and Distribution
It is known that this compound interacts with certain transporters or binding proteins
Subcellular Localization
It is known that this compound may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-dimethoxy-1H-quinazolin-4-one involves the reaction of 6,7-dimethoxy-3H-quinazolin-4-one with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, filtration, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different quinazoline analogs.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
6,7-Dimethoxy-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
- 6,7-Dimethoxy-4-hydroxyquinazoline
- 6,7-Dimethoxy-4-quinazolinol
Uniqueness
6,7-Dimethoxy-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6th and 7th positions enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6,7-dimethoxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSRMHGCZUXCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363547 | |
Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-72-4 | |
Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dimethoxy-3H-quinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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